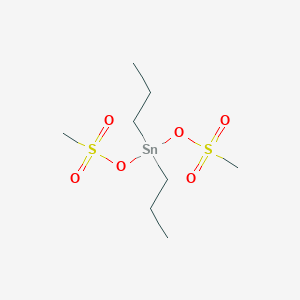
Stannane, bis((methylsulfonyl)oxy)dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, bis((methylsulfonyl)oxy)dipropyl- is an organotin compound characterized by the presence of tin (Sn) atoms bonded to organic groups. Organotin compounds, including stannane derivatives, are widely studied due to their diverse applications in organic synthesis, catalysis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, bis((methylsulfonyl)oxy)dipropyl- typically involves the reaction of stannane with methylsulfonyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the sulfonyl group replaces a leaving group on the stannane . The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Base: Common bases used include triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of organotin compounds, including stannane derivatives, often involves large-scale batch or continuous processes. These methods ensure high purity and yield of the final product. The use of automated reactors and stringent control of reaction parameters are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Stannane, bis((methylsulfonyl)oxy)dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Stannane, bis((methylsulfonyl)oxy)dipropyl- has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of stannane, bis((methylsulfonyl)oxy)dipropyl- involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various biomolecules, influencing biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin dichloride
- Tributyltin hydride
- Dibutyltin oxide
- Dibutyltin diacetate
Uniqueness
Stannane, bis((methylsulfonyl)oxy)dipropyl- is unique due to its specific functional groups, which impart distinct reactivity and properties compared to other organotin compounds. Its sulfonyl groups make it particularly useful in nucleophilic substitution reactions and as a precursor for further functionalization .
Properties
CAS No. |
73927-87-4 |
|---|---|
Molecular Formula |
C8H20O6S2Sn |
Molecular Weight |
395.1 g/mol |
IUPAC Name |
[methylsulfonyloxy(dipropyl)stannyl] methanesulfonate |
InChI |
InChI=1S/2C3H7.2CH4O3S.Sn/c2*1-3-2;2*1-5(2,3)4;/h2*1,3H2,2H3;2*1H3,(H,2,3,4);/q;;;;+2/p-2 |
InChI Key |
YKOCUVDCXMEDKE-UHFFFAOYSA-L |
Canonical SMILES |
CCC[Sn](CCC)(OS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















